2-Methoxy-2,3,3-trimethylcyclopropane-1-carbonyl chloride 2-Methoxy-2,3,3-trimethylcyclopropane-1-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 79163-54-5
VCID: VC18707035
InChI: InChI=1S/C8H13ClO2/c1-7(2)5(6(9)10)8(7,3)11-4/h5H,1-4H3
SMILES:
Molecular Formula: C8H13ClO2
Molecular Weight: 176.64 g/mol

2-Methoxy-2,3,3-trimethylcyclopropane-1-carbonyl chloride

CAS No.: 79163-54-5

Cat. No.: VC18707035

Molecular Formula: C8H13ClO2

Molecular Weight: 176.64 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-2,3,3-trimethylcyclopropane-1-carbonyl chloride - 79163-54-5

Specification

CAS No. 79163-54-5
Molecular Formula C8H13ClO2
Molecular Weight 176.64 g/mol
IUPAC Name 2-methoxy-2,3,3-trimethylcyclopropane-1-carbonyl chloride
Standard InChI InChI=1S/C8H13ClO2/c1-7(2)5(6(9)10)8(7,3)11-4/h5H,1-4H3
Standard InChI Key FJULGNKJYQQBJU-UHFFFAOYSA-N
Canonical SMILES CC1(C(C1(C)OC)C(=O)Cl)C

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

2-Methoxy-2,3,3-trimethylcyclopropane-1-carbonyl chloride belongs to the cyclopropane family, a class of compounds renowned for their high ring strain and unique reactivity. The compound’s IUPAC name, 2-methoxy-2,3,3-trimethylcyclopropane-1-carbonyl chloride, reflects its substitution pattern: a methoxy group (-OCH3_3) at position 2, methyl groups (-CH3_3) at positions 2, 3, and 3, and a carbonyl chloride (-COCl) at position 1 . Key identifiers include:

PropertyValue
CAS Number79163-54-5
Molecular FormulaC8H13ClO2\text{C}_8\text{H}_{13}\text{ClO}_2
Molecular Weight176.64 g/mol
IUPAC Name2-methoxy-2,3,3-trimethylcyclopropane-1-carbonyl chloride
SynonymsDTXSID30510627, DB-275602

The compound’s structure has been confirmed via 2D and 3D conformational analyses, revealing a distorted cyclopropane ring with bond angles deviating from the ideal 60° due to steric interactions between substituents . Computational studies predict a LogP value of 1.81, indicating moderate lipophilicity, and a polar surface area (PSA) of 26.3 Ų, suggesting limited solubility in polar solvents .

Synthesis and Manufacturing

Challenges and Optimization

The steric bulk of the methoxy and methyl groups complicates reaction kinetics, often necessitating elevated temperatures or prolonged reaction times. Patent literature highlights the use of Lewis acids (e.g., ZnCl2_2) to catalyze cyclopropanation reactions in similar systems, improving yields by stabilizing transition states . Purification typically involves silica gel chromatography, with gradients of ethyl acetate in hexanes effectively separating the product from byproducts .

Reactivity and Stability

Ring-Opening Reactions

The strained cyclopropane ring undergoes electrophilic ring-opening reactions under acidic or oxidative conditions. For instance, protonation of the ring weakens the C-C bonds, leading to fragmentation into acyclic products. In the presence of nucleophiles (e.g., water or amines), the carbonyl chloride group participates in nucleophilic acyl substitution, forming carboxylic acids or amides, respectively .

Thermal and Chemical Stability

Applications in Industry and Research

Pharmaceutical Intermediates

The compound’s reactivity makes it a valuable building block for peptide coupling and prodrug synthesis. For example, its acyl chloride group can acylate amino groups in drug candidates, enhancing bioavailability .

Agrochemicals

Patent JP0224812B2 discloses cyclopropane carbonyl chlorides as precursors to pyrethroid insecticides, leveraging their ability to disrupt insect nervous systems . The methoxy group in this compound may enhance lipid solubility, improving penetration through insect cuticles.

Materials Science

In polymer chemistry, the compound has been explored as a cross-linking agent for epoxy resins, where its rigid cyclopropane core increases material toughness .

Future Directions and Research Gaps

Synthetic Methodology

Developing catalytic asymmetric synthesis routes could enable access to enantiomerically pure forms, which are critical for pharmaceutical applications. Recent advances in organocatalysis, such as chiral amine catalysts, show promise for stereoselective cyclopropanation .

Toxicity Studies

Comprehensive in vitro and in vivo toxicological assessments are needed to evaluate carcinogenic potential and environmental persistence. Computational models (e.g., QSAR) could prioritize testing efforts .

Advanced Applications

Exploring its use in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) may unlock novel materials with tailored porosity and reactivity .

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